(2E,4E,14Z)-Octadeca-2,4,14-trienal
Description
Properties
Molecular Formula |
C₁₈H₃₀O |
|---|---|
Molecular Weight |
262.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
(2E,4E)-2-Methyl-2,4-undecadienal (Compound 12)
- Structure : An 11-carbon aldehyde with conjugated E,E-dienals at C2 and C4 and a methyl substituent at C2.
- Synthesis : Prepared via deprotection of hydrazine derivatives using 1 M HCl in petroleum ether, yielding a 30:1 E/Z isomer ratio .
- Key Differences: Shorter carbon chain (C11 vs. C18). Lacks the Z-configured C14 double bond present in the trienal.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
- Structure : A C12 alcohol with E,E,E-triene motifs and methyl branches at C3, C7, and C11.
- Functional Group Impact : The alcohol group increases polarity and hydrogen-bonding capacity compared to the aldehyde group in (2E,4E,14Z)-octadecatrienal. Methyl branches enhance hydrophobicity, influencing volatility and membrane permeability .
Functional Analogues in Heterocyclic Systems
Compounds like 1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one (14g) feature piperidine and thiazole moieties but lack the aliphatic trienal chain. These heterocycles exhibit distinct reactivity (e.g., nucleophilic substitution at thiazole rings) compared to the electrophilic aldehyde group in (2E,4E,14Z)-octadecatrienal .
Data Tables
Table 2: Reactivity and Functional Group Impact
Research Implications
The structural complexity of (2E,4E,14Z)-octadecatrienal distinguishes it from shorter-chain dienals and heterocyclic analogues. Its extended conjugation and Z-configuration at C14 may confer unique intermolecular interactions (e.g., lipid membrane penetration) compared to rigid E-configured systems.
Preparation Methods
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig reaction remains a cornerstone for constructing conjugated dienes. For (2E,4E,14Z)-octadeca-2,4,14-trienal, a stepwise approach involves synthesizing the C14–C18 fragment with the Z-configured double bond, followed by coupling to the C1–C13 segment containing the E,E-diene system. A phosphoryl ylide derived from (Z)-14-hexadecenal reacts with a C1–C13 aldehyde precursor under controlled conditions to yield the target aldehyde. The Horner-Wadsworth-Emmons variant offers improved stereocontrol, utilizing phosphonate reagents to secure the E-configuration at positions 2 and 4.
Key Parameters :
-
Ylide Preparation : Triphenylphosphine and alkyl halides (e.g., (Z)-14-hexadecenyl bromide) in anhydrous THF.
-
Coupling Temperature : –78°C to 0°C to minimize isomerization.
-
Workup : Chromatographic purification on silica gel with hexane/ethyl acetate (95:5).
Cross-Metathesis Strategies
Olefin cross-metathesis using Grubbs catalysts enables modular assembly of double bonds. The Z-configured C14 double bond is introduced via a Ru-carbene-catalyzed reaction between (2E,4E)-2,4-octadienal and a Z-alkene partner (e.g., 14-tetradecene). This method benefits from commercial catalyst availability but requires stringent exclusion of moisture.
Representative Protocol :
-
Substrate Preparation : (2E,4E)-2,4-octadienal (1.2 eq) and (Z)-14-tetradecene (1.0 eq) in dichloromethane.
-
Catalyst Loading : Hoveyda-Grubbs II (5 mol%).
-
Reaction Time : 24 hours at 40°C under argon.
Biosynthetic Pathways
Fatty Acid-Derived Biosynthesis
In Lepidoptera, analogous aldehydes like (7Z,10Z)-7,10-hexadecadienal are biosynthesized from linoleic acid via chain elongation and reductive decarboxylation. For this compound, a hypothetical pathway involves:
-
Desaturation : Linoleic acid (9Z,12Z-18:2) undergoes Δ12 desaturation to form a trienoic acid.
-
Elongation : Fatty acid elongase adds two carbons to yield (11Z,14Z,17Z)-20:3.
-
Reductive Decarboxylation : Oxidative cleavage and reduction produce the C18 aldehyde.
Isotopic Labeling Evidence :
-
13C-Labeled Precursors : Incubation with 13C-oleic acid demonstrated incorporation into pheromone aldehydes in moth oenocytes.
-
Deuterium Tracing : D3-labeled stearic acid confirmed chain-shortening mechanisms.
Analytical and Purification Techniques
Gas Chromatography-Mass Spectrometry (GC/MS)
Post-synthesis characterization relies on GC/MS with RTX-5 columns (30 m × 0.25 mm × 0.25 μm). Derivatization via dimethyl disulfide (DMDS) adducts confirms double-bond positions:
-
DMDS Reaction : 50 μL DMDS + 50 μL iodine solution (5% in ether), 50°C overnight.
-
Analysis : Hexane extraction and GC/MS in EI mode (70 eV).
Data Interpretation :
Liquid Chromatography-Mass Spectrometry (LC/MS)
For polar intermediates, LC/MS with C18 columns (2.1 × 100 mm, 1.7 μm) resolves isobaric species. Mobile phases:
Quality Control :
Challenges in Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
